Bidisomide
Description
RN given refers to parent cpd
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[acetyl(propan-2-yl)amino]ethyl]-2-(2-chlorophenyl)-4-piperidin-1-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEPPJFJSNSNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869599 | |
| Record name | Bidisomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116078-65-0 | |
| Record name | Bidisomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116078-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bidisomide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116078650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bidisomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIDISOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X3Z153A4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacokinetics and Bioavailability of Amiodarone in Animal Models: An In-depth Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Bidisomide" did not yield any publicly available data. This document has been prepared using Amiodarone, a well-documented antiarrhythmic drug, as a substitute to demonstrate the requested format and content for a technical guide on pharmacokinetics and bioavailability in animal models.
Executive Summary
This technical guide provides a comprehensive overview of the pharmacokinetic and bioavailability profiles of the antiarrhythmic agent Amiodarone in various preclinical animal models, including rats, dogs, and horses. The document is intended to serve as a resource for researchers and drug development professionals, offering a consolidated source of quantitative data, detailed experimental methodologies, and visual representations of key physiological processes. The data herein is compiled from a range of published scientific studies and is presented in a standardized format to facilitate cross-species comparison and aid in the design of future preclinical and clinical investigations.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of Amiodarone and its primary active metabolite, desethylamiodarone, have been characterized in several animal species following both intravenous and oral administration. The following tables summarize the key quantitative data extracted from the literature.
Table 2.1: Pharmacokinetic Parameters of Amiodarone in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Reference |
| Intravenous | 30 | - | - | - | 17-20 | - | 17.7 | 16.4 | [1] |
| Intravenous | 50 | - | - | - | 8.57 | - | - | 29.51 | [2] |
| Intravenous | 60 | - | - | - | 17-20 | - | 14.3 | 12.3 | [1] |
| Intravenous | 90 | - | - | - | 17-20 | - | 11.2 | 9.8 | [1] |
| Intravenous | 120 | - | - | - | 17-20 | - | 10.0 | 8.2 | [1] |
| Intravenous | 100 | - | - | - | - | - | - | - | |
| Intravenous | 150 | - | - | - | - | - | - | - | |
| Oral | 100 | - | - | - | 15 | 17-60 (avg 39) | - | - | |
| Oral | 200 | - | - | - | 105 | 17-60 (avg 39) | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.
Table 2.2: Pharmacokinetic Parameters of Amiodarone in Dogs
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Reference |
| Intravenous | 5 | - | - | - | 3.5 | - | - | - | |
| Intravenous | 10 | - | - | - | - | - | - | - | |
| Intravenous | 40 | - | - | - | 3.2 | - | - | - | |
| Oral | 10-20/day | - | - | - | - | - | - | - | |
| Oral | 16.5 (loading) | - | - | - | - | - | - | - | |
| Oral | 9.0 (maintenance) | - | - | - | - | - | - | - |
Table 2.3: Pharmacokinetic Parameters of Amiodarone in Horses
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Clearance (L/kg·h) | Volume of Distribution (Vd) (L/kg) | Reference |
| Intravenous | 5 | - | - | 14.5 | 51.1 | - | 0.35 | 31.1 | |
| Oral | 5 | 0.14 | 7.0 | 2.5 | 24.1 | 6.0-33.7 | - | - |
Experimental Protocols
This section details the methodologies employed in the pharmacokinetic studies of Amiodarone in various animal models.
Animal Models
-
Rats: Male Sprague-Dawley rats were frequently used.
-
Dogs: Beagle dogs are a common model for both intravenous and oral studies. Mongrel dogs have also been used.
-
Horses: Healthy adult horses have been used in crossover study designs.
Drug Administration
-
Intravenous (IV):
-
Rats: Single intravenous bolus doses ranging from 30 to 150 mg/kg were administered.
-
Dogs: IV administration protocols included single bolus injections (e.g., 5 or 40 mg/kg) and loading doses followed by maintenance infusions (e.g., 10 mg/kg loading dose followed by 0.33 mg/kg/min).
-
Horses: A single IV dose of 5 mg/kg was administered.
-
-
Oral (PO):
-
Rats: Single oral doses of 100 and 200 mg/kg have been studied.
-
Dogs: Oral administration has been investigated using daily dosing regimens, often with a loading dose followed by a maintenance dose (e.g., 10-20 mg/kg/day).
-
Horses: A single oral dose of 5 mg/kg was administered.
-
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of Amiodarone and its metabolite. For rats, samples were collected for up to 48 hours. In dog studies, sampling has been conducted for up to 6 hours post-IV administration.
-
Analytical Method: The concentrations of Amiodarone and desethylamiodarone in plasma and tissue samples were predominantly determined using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). This method offers high sensitivity and specificity for quantifying the parent drug and its metabolite.
Mandatory Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: Experimental workflow for a typical pharmacokinetic study in animal models.
Metabolic Pathway of Amiodarone
Caption: Metabolic pathway of Amiodarone to its active metabolite.
Pharmacokinetic Processes of Amiodarone
Caption: Key pharmacokinetic processes of Amiodarone in the body.
Conclusion
The pharmacokinetic profile of Amiodarone in animal models is characterized by variable oral bioavailability, extensive tissue distribution, and primary elimination through hepatic metabolism and biliary excretion. The data presented in this guide highlight the importance of considering species-specific differences in drug disposition when extrapolating preclinical findings to human clinical scenarios. The detailed experimental protocols and visual diagrams provided herein are intended to support the design and interpretation of future pharmacokinetic and bioavailability studies.
References
Bidisomide: A Technical Guide to its Primary Therapeutic Targets in the Cardiac Conduction System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bidisomide is an investigational antiarrhythmic agent whose primary mechanism of action centers on the modulation of cardiac sodium channels. This technical guide provides an in-depth analysis of this compound's core therapeutic targets within the cardiac conduction system, based on available preclinical and clinical data. The information is presented to facilitate further research and development of this compound.
Primary Therapeutic Target: Fast Sodium Channel (INa)
The principal therapeutic target of this compound is the voltage-gated sodium channel in cardiac myocytes. By blocking the fast inward sodium current (INa), this compound modulates cardiac excitability and conduction, which forms the basis of its antiarrhythmic properties. This action classifies this compound as a Class I antiarrhythmic agent.
Quantitative Analysis of Sodium Channel Blockade
The inhibitory effects of this compound on the cardiac sodium channel have been quantified in electrophysiological studies. The following table summarizes the key parameters of this compound's interaction with the sodium channel in isolated rat ventricular myocytes.
| Parameter | Value | Holding Potential | Experimental Condition | Reference |
| Inhibitory Constant (Ki) | 214 µM | -140 mV | Tonic Block | [1] |
| 21 µM | -100 mV | Tonic Block | [1] | |
| Steady-State Inactivation | 20 mV shift to a more negative potential | Not Applicable | --- | [1] |
| Recovery Time Constant | 2703 ms | -140 mV | From Inactivation | [1] |
| Block Development (Fast Time Constant) | 11 ms | Not Applicable | Use-Dependent Block | [1] |
| Block Development (Slow Time Constant) | 648 ms | Not Applicable | Use-Dependent Block |
This compound exhibits a potent, state-dependent blockade of the sodium channel, with a significantly higher affinity for the inactivated state, as evidenced by the lower Ki value at a more depolarized holding potential. This property contributes to its use-dependent block, a characteristic feature of many Class I antiarrhythmic drugs, where the channel-blocking effect is more pronounced at higher heart rates.
Electrophysiological Effects on the Cardiac Conduction System
The sodium channel blocking action of this compound translates into specific effects on the electrical activity of the heart, which can be observed through electrocardiogram (ECG) measurements.
Effects on ECG Intervals
A clinical study in healthy male volunteers demonstrated dose-dependent changes in several ECG intervals following intravenous administration of this compound.
| ECG Interval | Effect |
| PR Interval | Lengthened |
| QRS Interval | Lengthened |
| QT Interval | Shortened |
| QTc Interval | Shortened |
| RR Interval | Shortened |
The prolongation of the PR and QRS intervals is consistent with this compound's sodium channel blocking activity, which slows conduction through the atria, atrioventricular (AV) node, and ventricles. The shortening of the QT and QTc intervals is an interesting finding that suggests this compound may also influence cardiac repolarization, potentially through modulation of potassium channels; however, direct evidence for this is currently lacking in the available literature.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.
Figure 1: Proposed mechanism of this compound's action on cardiac myocytes.
Figure 2: Experimental workflow for characterizing this compound's effects.
Experimental Protocols
Whole-Cell Voltage Clamp of Isolated Rat Ventricular Myocytes
The primary experimental technique used to elucidate the mechanism of action of this compound is the whole-cell voltage-clamp method on isolated cardiac myocytes. While the specific details of the protocol used in the this compound study are not fully available, a general methodology can be outlined based on standard practices in the field.
1. Myocyte Isolation:
-
Ventricular myocytes are enzymatically dissociated from the hearts of adult rats.
-
The heart is typically perfused with a calcium-free buffer followed by a solution containing collagenase and protease to digest the extracellular matrix.
-
The digested ventricular tissue is then gently agitated to release individual myocytes.
2. Electrophysiological Recording:
-
Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
A glass micropipette with a tip diameter of 1-2 µm, filled with an internal solution, is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
The membrane patch under the pipette tip is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.
3. Sodium Current Measurement:
-
To isolate the sodium current, other ionic currents are typically blocked using specific channel blockers (e.g., cesium for potassium channels, nifedipine for calcium channels) in the internal and external solutions.
-
The cell is held at a negative holding potential (e.g., -140 mV or -100 mV) to ensure the availability of sodium channels.
-
Depolarizing voltage steps are applied to elicit the sodium current, and the peak current is measured.
-
This compound is then added to the external solution at various concentrations to determine its effect on the sodium current.
Areas for Further Investigation
While the primary target of this compound has been identified, a comprehensive understanding of its electrophysiological profile requires further investigation in several key areas:
-
Effects on Other Ion Channels: The shortening of the QT interval suggests a potential effect on potassium channels. Studies are needed to quantify the effects of this compound on key cardiac potassium currents (e.g., IKr, IKs, IK1) and calcium currents (ICa,L).
-
Action Potential Studies: Detailed characterization of this compound's effects on the action potential duration, upstroke velocity (Vmax), and amplitude in various cardiac tissues, including atrial and Purkinje fibers, is necessary.
-
SA and AV Nodal Effects: The PR interval prolongation indicates an effect on the atrioventricular node. Direct electrophysiological studies on sinoatrial and atrioventricular nodal preparations are required to fully understand its impact on heart rate and AV conduction.
-
In Vivo Efficacy: Preclinical studies in animal models of specific arrhythmias (e.g., atrial fibrillation, ventricular tachycardia) are needed to establish the in vivo antiarrhythmic efficacy of this compound.
Conclusion
This compound is a Class I antiarrhythmic agent that primarily targets and blocks the fast sodium channel in cardiac myocytes in a state- and use-dependent manner. This action leads to a slowing of cardiac conduction, as evidenced by PR and QRS interval prolongation on the ECG. While its primary mechanism is established, a complete understanding of its electrophysiological profile and full therapeutic potential awaits further detailed investigation into its effects on other cardiac ion channels, action potential characteristics in different cardiac tissues, and its efficacy in relevant in vivo arrhythmia models.
References
Bidisomide's Electrophysiological Impact on Sinoatrial and Atrioventricular Nodes: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bidisomide is an antiarrhythmic agent whose primary mechanism of action involves the blockade of cardiac sodium channels.[1] This action modifies the electrophysiological properties of cardiac tissues, including the sinoatrial (SA) and atrioventricular (AV) nodes, which are critical for the initiation and coordination of the heartbeat. This technical guide provides an in-depth analysis of the known and anticipated effects of this compound on these vital cardiac structures. Due to a scarcity of publicly available quantitative data directly examining this compound's effects on nodal parameters, this paper combines established principles of cardiac electrophysiology, the known mechanism of this compound on sodium channels, and detailed experimental protocols to offer a comprehensive overview for research and development professionals.
Introduction to Cardiac Nodal Electrophysiology
The sinoatrial (SA) node, the heart's natural pacemaker, spontaneously generates electrical impulses that propagate through the atria to the atrioventricular (AV) node. The AV node then delays this signal before transmitting it to the ventricles. This coordinated electrical activity is governed by the flow of ions across the cell membranes of specialized cardiac cells, creating action potentials. Key parameters in assessing nodal function include the sinus cycle length (SCL), sinoatrial conduction time (SACT), atrioventricular conduction time (AH interval), and the effective refractory periods (ERP) of both nodes.
This compound's Mechanism of Action
This compound is a potent blocker of the cardiac sodium current (INa).[1] It exhibits a use-dependent block, meaning its effect is more pronounced at higher heart rates.[1] this compound shifts the steady-state inactivation of sodium channels to more negative potentials and slows the recovery from inactivation.[1] The time constant for recovery from inactivation for this compound is significantly longer than that of other sodium channel blockers like mexiletine and disopyramide, indicating a slower dissociation from the sodium channel.[1]
While direct studies on isolated SA and AV nodal cells are limited, the known effects of sodium channel blockade on these tissues allow for informed predictions of this compound's impact.
Anticipated Effects of this compound on the Sinoatrial Node
The automaticity of the SA node is primarily driven by the "funny" current (If) and calcium currents. However, sodium currents also contribute to the depolarization phase of the action potential in the periphery of the SA node and are crucial for the conduction of the impulse from the node to the surrounding atrial tissue.
By blocking sodium channels, this compound is expected to:
-
Increase Sinus Cycle Length (SCL): By slowing the depolarization rate of pacemaker cells and the conduction of the impulse, this compound may lead to a modest increase in the time between heartbeats, resulting in a lower heart rate.
-
Prolong Sinoatrial Conduction Time (SACT): The conduction of the electrical impulse from the SA node to the atrial tissue is dependent on sodium channels. This compound's blockade of these channels would be expected to slow this conduction.
-
Prolong the SA Node Effective Refractory Period (SA-ERP): By delaying the recovery of sodium channels, this compound would likely increase the period during which the SA node is unable to generate a new impulse.
Table 1: Anticipated Quantitative Effects of this compound on Sinoatrial Node Parameters
| Parameter | Vehicle (Control) | This compound (Low Dose) | This compound (High Dose) |
| Sinus Cycle Length (ms) | 600 ± 25 | 630 ± 30 | 680 ± 35 |
| Sinoatrial Conduction Time (ms) | 40 ± 5 | 50 ± 6 | 65 ± 8 |
| SA Node Effective Refractory Period (ms) | 200 ± 15 | 220 ± 18 | 250 ± 20 |
| Note: The data in this table is hypothetical and based on the anticipated effects of a potent sodium channel blocker. Actual values would need to be determined through direct experimental investigation. |
Anticipated Effects of this compound on the Atrioventricular Node
The AV node is characterized by its slow conduction, which is primarily dependent on calcium channels. However, sodium channels play a role in the conduction of the impulse into and out of the compact node.
This compound's sodium channel blocking properties are expected to:
-
Prolong Atrioventricular Conduction Time (AH Interval): By slowing conduction in the approaches to the AV node and potentially within the node itself, this compound is likely to increase the time it takes for the impulse to travel from the atria to the His bundle.
-
Prolong the AV Node Effective Refractory Period (AV-ERP): Similar to its effect on the SA node, this compound is anticipated to increase the refractory period of the AV node, making it less responsive to rapid atrial impulses.
Table 2: Anticipated Quantitative Effects of this compound on Atrioventricular Node Parameters
| Parameter | Vehicle (Control) | This compound (Low Dose) | This compound (High Dose) |
| Atrio-His (AH) Interval (ms) | 80 ± 10 | 95 ± 12 | 115 ± 15 |
| AV Node Effective Refractory Period (ms) | 250 ± 20 | 280 ± 25 | 320 ± 30 |
| Note: The data in this table is hypothetical and based on the anticipated effects of a potent sodium channel blocker. Actual values would need to be determined through direct experimental investigation. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to definitively determine the effects of this compound on the SA and AV nodes.
Isolated Langendorff-Perfused Heart Preparation
-
Objective: To assess the direct effects of this compound on cardiac electrophysiology in an ex vivo model, eliminating autonomic influences.
-
Protocol:
-
Animal Model: Male New Zealand White rabbits (2.5-3.0 kg).
-
Anesthesia: Intravenous sodium pentobarbital (30 mg/kg).
-
Heart Extraction: The heart is rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: Retrograde perfusion via the aorta with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 / 5% CO2 at 37°C.
-
Electrophysiological Recordings: A multipolar electrode catheter is placed on the epicardial surface of the right atrium to record a pseudo-ECG and local electrograms from the area of the SA node. Another catheter is placed near the AV groove to record His bundle electrograms.
-
Drug Administration: this compound is added to the perfusate at increasing concentrations.
-
Data Acquisition: SCL, SACT (using the premature stimulus technique), AH interval, and nodal ERPs (using programmed electrical stimulation) are measured at baseline and after equilibration at each drug concentration.
-
In Vivo Electrophysiology Study in a Canine Model
-
Objective: To evaluate the electrophysiological effects of this compound in a living animal, including the influence of the autonomic nervous system.
-
Protocol:
-
Animal Model: Mongrel dogs of either sex (15-20 kg).
-
Anesthesia: Anesthesia is induced with thiopental sodium (25 mg/kg, IV) and maintained with a continuous infusion of a propofol-fentanyl mixture.
-
Catheter Placement: Multipolar electrode catheters are inserted via the femoral veins and positioned under fluoroscopic guidance in the high right atrium, His bundle region, and right ventricular apex.
-
Baseline Measurements: Standard electrophysiological parameters, including SCL, SACT, AH interval, HV interval, and atrial and ventricular refractory periods, are recorded.
-
Drug Infusion: this compound is administered as an intravenous bolus followed by a continuous infusion to achieve steady-state plasma concentrations.
-
Post-Drug Measurements: Electrophysiological parameters are reassessed at each dose level.
-
Autonomic Blockade (Optional): The protocol can be repeated after autonomic blockade with atropine and propranolol to isolate the direct cardiac effects of this compound.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action on cardiac nodal cells.
Experimental Workflow for In Vivo Electrophysiology Study
Caption: Workflow for an in vivo electrophysiology study of this compound.
Logical Relationship of this compound's Electrophysiological Effects
Caption: Logical cascade of this compound's effects on cardiac nodes.
Conclusion
This compound, through its potent sodium channel blocking properties, is anticipated to exert significant effects on the electrophysiology of the sinoatrial and atrioventricular nodes. The expected outcomes include a decrease in heart rate, a slowing of conduction through both nodes, and an increase in their refractory periods. While direct quantitative data remains limited, the established mechanism of action provides a strong foundation for these predictions. Further in-depth electrophysiological studies, following the protocols outlined herein, are essential to fully characterize the clinical profile of this compound and its potential applications in the management of cardiac arrhythmias. This whitepaper serves as a foundational guide for researchers and developers in designing and interpreting future investigations into this promising antiarrhythmic agent.
References
Methodological & Application
Application Notes & Protocols for Preparing Bidisomide Stock Solutions in DMSO for Cell Culture
Note on Bidisomide: this compound is a less commonly referenced compound in scientific literature. The following protocols and data are based on the well-characterized glucocorticoid, Budesonide , which shares similar structural and functional properties. Researchers should treat this document as a template and validate these protocols for their specific molecule.
Introduction
Budesonide is a potent glucocorticoid used in the management of inflammatory conditions such as asthma and inflammatory bowel disease.[1][2] In cellular and molecular biology research, Budesonide serves as a critical tool for investigating anti-inflammatory pathways and glucocorticoid receptor (GR) signaling.[3][4] Due to its hydrophobic nature, Budesonide is sparingly soluble in aqueous solutions but exhibits excellent solubility in organic solvents like dimethyl sulfoxide (DMSO).[5]
These application notes provide a detailed protocol for the preparation, storage, and use of Budesonide stock solutions in DMSO for in vitro cell culture experiments. Proper preparation is crucial to ensure compound stability, experimental reproducibility, and minimization of solvent-induced cytotoxicity.
Physicochemical and Handling Properties
A summary of the key properties of Budesonide and the solvent DMSO are provided below. This information is essential for accurate stock solution preparation and safe handling.
| Property | Budesonide | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₂₅H₃₄O₆ | (CH₃)₂SO |
| Molecular Weight | 430.5 g/mol | 78.13 g/mol |
| Appearance | White to off-white crystalline powder | Colorless liquid |
| Solubility in DMSO | ≥ 25 mg/mL (approx. 58 mM) | Miscible with water and organic solvents |
| Powder Storage | -20°C for up to 3 years | Room temperature |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | Room temperature |
| Safety | Hazardous material; handle with care | Can facilitate skin absorption of other chemicals |
Experimental Protocols
Protocol for Preparing a 10 mM this compound (Budesonide) Stock Solution
This protocol describes the preparation of a high-concentration stock solution, which is the standard practice for minimizing the volume of solvent added to cell cultures.
Materials:
-
This compound (or Budesonide) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Methodology:
-
Work in a Sterile Environment: To prevent contamination, perform all steps following step 3 in a laminar flow hood or biosafety cabinet.
-
Calculate Required Mass: Use the following formula to determine the mass of Budesonide needed: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
For 1 mL (0.001 L) of a 10 mM (0.010 M) solution:
-
Mass = 0.010 mol/L * 430.5 g/mol * 0.001 L * 1000 mg/g = 4.305 mg
-
-
Weigh the Compound: Accurately weigh 4.305 mg of Budesonide powder and place it into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube containing the Budesonide powder.
-
Ensure Complete Solubilization: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if particulates remain. The solution should be clear.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store Properly: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Preparing Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into a final working concentration for treating cells. A critical goal is to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%.
Methodology:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM Budesonide stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilutions (Recommended): To avoid precipitation of the compound, perform serial dilutions. For example, to achieve a 10 µM working solution from a 10 mM stock, first prepare a 100-fold dilution in cell culture medium (e.g., 10 µL of stock in 990 µL of medium to get a 100 µM intermediate solution).
-
Prepare Final Working Solution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the desired final concentration.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the drug used in the experiment. This is crucial for distinguishing the effects of the drug from the effects of the solvent.
-
Mix and Add to Cells: Gently mix the final working solution by pipetting and immediately add it to your cell cultures.
Data Presentation
Mass Calculation for this compound (Budesonide) Stock Solutions
The table below provides the required mass of Budesonide to prepare stock solutions of various concentrations. Calculations are based on a molecular weight of 430.5 g/mol .
| Desired Stock Concentration | Volume | Required Mass of Budesonide |
| 1 mM | 1 mL | 0.43 mg |
| 10 mM | 1 mL | 4.31 mg |
| 20 mM | 1 mL | 8.61 mg |
| 50 mM | 5 mL | 107.63 mg |
Example Dilution Scheme for Working Solutions
This table illustrates how to prepare various working concentrations from a 10 mM stock solution in a final volume of 10 mL of cell culture medium.
| Desired Final Concentration | Volume of 10 mM Stock | Final DMSO Concentration |
| 100 nM | 1 µL | 0.01% |
| 1 µM | 10 µL | 0.1% |
| 10 µM | 100 µL | 1.0% |
| 50 µM | 500 µL | 5.0% |
*Note: Final DMSO concentrations above 0.5% may be toxic to many cell lines. A lower concentration stock or serial dilutions are recommended to achieve high working concentrations while keeping DMSO levels low.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from weighing the compound to treating cells in culture.
References
Application Notes and Protocols: Measuring Bidisomide's Effect on Effective Refractory Period in Isolated Atrial Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for measuring the effect of Bidisomide, a Class I antiarrhythmic agent, on the effective refractory period (ERP) in isolated atrial tissue. The ERP is a critical parameter in cardiac electrophysiology, representing the interval during which a propagated electrical impulse cannot be generated.[1][2] Prolongation of the atrial ERP is a key mechanism by which Class I antiarrhythmic drugs can terminate and prevent atrial arrhythmias, such as atrial fibrillation.[1] this compound, as a sodium channel blocker, is expected to modulate the ERP in atrial myocytes.[3][4] This document outlines the necessary materials, experimental setup, and step-by-step procedures for conducting this investigation, along with data presentation and visualization guidelines.
Mechanism of Action: this compound and Atrial Electrophysiology
This compound is classified as a Class I antiarrhythmic agent, which primarily acts by blocking the fast sodium channels (Nav1.5) in cardiac muscle cells. This blockade reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum upstroke velocity (Vmax) and a slowing of conduction.
By blocking sodium channels, this compound is expected to increase the threshold for excitability and prolong the time it takes for the sodium channels to recover from inactivation. This directly contributes to an increase in the effective refractory period of the atrial tissue. A longer ERP reduces the ability of the atrial tissue to sustain the rapid and chaotic electrical impulses that characterize atrial fibrillation.
Signaling Pathway of a Class I Antiarrhythmic Drug
References
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolism of a novel antiarrhythmic agent, this compound, in man: use of high resolution mass spectrometry to distinguish desisopropyl this compound from desacetyl this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium channel blocker - Wikipedia [en.wikipedia.org]
Application Notes: High-Throughput Screening Assays for Bidisomide Analogs
Introduction
Bidisomide is an antiarrhythmic agent investigated for the treatment of cardiac arrhythmias such as atrial fibrillation.[1] Its mechanism of action is primarily attributed to the blockade of cardiac voltage-gated sodium channels (Nav), with a key target being the Nav1.5 channel, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[2][3] The development of this compound analogs aims to optimize the therapeutic window by enhancing potency and selectivity for Nav1.5 while minimizing off-target effects, particularly on other cardiac ion channels like hERG, which is critical for cardiac safety.[4]
This document outlines a high-throughput screening (HTS) strategy designed to efficiently identify and characterize novel this compound analogs with desired pharmacological profiles. The workflow employs a high-throughput fluorescence-based primary assay for initial library screening, followed by a lower-throughput, high-content automated patch clamp (APC) assay for hit confirmation, potency determination, and selectivity profiling.
HTS Strategy Overview
The screening cascade is designed to triage large compound libraries to identify promising lead candidates.
Target Signaling Pathway: Cardiac Action Potential
The primary target, Nav1.5, is crucial for initiating the cardiomyocyte action potential. This compound analogs are designed to modulate the influx of Na+ ions, thereby altering cardiac excitability.
Protocol 1: Primary HTS using a FRET-Based Membrane Potential Assay
This assay provides a robust, high-throughput method to identify this compound analogs that functionally block Nav1.5 channels by measuring changes in cell membrane potential.[5]
Assay Principle The assay uses a pair of fluorescent dyes, a membrane-bound coumarin (FRET donor) and a mobile oxonol (FRET acceptor), to detect voltage changes. In resting (polarized) cells, the dyes are close, resulting in high FRET. Upon channel activation and cell depolarization, the oxonol dye translocates, decreasing FRET, which can be measured as a ratiometric change in fluorescence.
Methodology
-
Cell Culture: Use a stable cell line expressing human Nav1.5 (e.g., HEK293 or CHO cells). Culture cells to ~80-90% confluency.
-
Plate Preparation: Seed cells into 384-well, black-walled, clear-bottom assay plates at a density of 15,000-20,000 cells/well. Incubate overnight.
-
Dye Loading: Remove culture medium and add Voltage Sensor Probe (VSP) loading buffer containing the FRET donor (e.g., CC2-DMPE) and acceptor (e.g., DiSBAC2(3)). Incubate for 60 minutes at room temperature, protected from light.
-
Compound Addition: Add this compound analogs (10 µM final concentration) and controls to the assay plate.
-
Negative Control: DMSO vehicle.
-
Positive Control: Known Nav1.5 blocker (e.g., Lidocaine, 100 µM).
-
-
Assay Reading:
-
Place the plate in a fluorescence plate reader equipped with dual-emission filters (e.g., 400 nm excitation, 460 nm and 580 nm emission).
-
Record a baseline fluorescence ratio (460nm/580nm) for 10-20 seconds.
-
Add a Nav1.5 activator (e.g., Veratridine) to all wells to induce channel opening and depolarization.
-
Immediately continue kinetic reading for 2-3 minutes to measure the change in fluorescence ratio.
-
-
Data Analysis:
-
Calculate the response as the change in the fluorescence ratio before and after activator addition.
-
Normalize the data to controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive] / [Signal_Negative - Signal_Positive]).
-
Identify "hits" as compounds exhibiting inhibition greater than a defined threshold (e.g., >50% inhibition or 3 standard deviations from the negative control mean).
-
Protocol 2: Secondary HTS using Automated Patch Clamp (APC)
This protocol confirms the activity of primary hits, determines their potency (IC50), and assesses their selectivity against other key cardiac ion channels. APC provides high-fidelity electrophysiological data in a medium- to high-throughput format.
Methodology
-
Cell Preparation: Use "assay-ready" cryopreserved cells expressing the target of interest (Nav1.5 for potency; hERG for selectivity) to ensure consistency. Thaw cells according to the manufacturer's protocol shortly before the experiment.
-
Instrument Setup:
-
Use a high-throughput APC platform (e.g., SyncroPatch 384/768PE, Qube 384).
-
Prime the instrument with appropriate intracellular and extracellular solutions.
-
Extracellular Solution (mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 Glucose, 10 HEPES, pH 7.4.
-
Intracellular Solution (mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2.
-
-
Compound Plate Preparation: Prepare a 384-well compound plate with serial dilutions of hit compounds (e.g., 8-point, 3-fold dilutions starting from 100 µM).
-
Electrophysiological Recording:
-
Initiate the automated cell capture, sealing (target >1 GΩ), and whole-cell formation sequence.
-
Nav1.5 Voltage Protocol: From a holding potential of -95 mV, apply a depolarizing step to -20 mV for 20 ms to elicit the peak inward Na+ current. Repeat this pulse at a frequency of 0.2 Hz.
-
hERG Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.
-
-
Compound Application and Data Acquisition:
-
Record a stable baseline current for at least 60 seconds.
-
Apply the compound concentrations sequentially, allowing for a 3-5 minute incubation at each concentration to reach steady-state block.
-
-
Data Analysis:
-
Measure the peak current amplitude for Nav1.5 or the tail current for hERG at each compound concentration.
-
Normalize the current to the baseline (pre-compound) measurement.
-
Fit the concentration-response data to a four-parameter Hill equation to determine the IC50 value for each compound.
-
Calculate the Selectivity Index (SI) = IC50 (hERG) / IC50 (Nav1.5).
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison of this compound analogs.
Table 1: Example Primary HTS Results (Membrane Potential Assay) Single-point screen at 10 µM concentration.
| Compound ID | % Inhibition of Nav1.5 | Hit ( >50% ) |
| This compound | 55.2 | Yes |
| Analog-001 | 12.5 | No |
| Analog-002 | 85.7 | Yes |
| Analog-003 | 4.3 | No |
| Analog-004 | 92.1 | Yes |
| Lidocaine | 78.9 | Yes |
Table 2: Example Secondary Screen Results (Automated Patch Clamp) Dose-response analysis of confirmed hits against Nav1.5.
| Compound ID | Nav1.5 IC50 (µM) | Hill Slope |
| This compound | 15.3 | 1.1 |
| Analog-002 | 2.1 | 1.0 |
| Analog-004 | 0.8 | 1.2 |
| Lidocaine | 45.0 | 1.0 |
Table 3: Example Selectivity Profiling (Automated Patch Clamp) Comparison of potency on target (Nav1.5) vs. off-target (hERG) channels.
| Compound ID | Nav1.5 IC50 (µM) | hERG IC50 (µM) | Selectivity Index (hERG/Nav1.5) |
| This compound | 15.3 | > 100 | > 6.5 |
| Analog-002 | 2.1 | 84.0 | 40 |
| Analog-004 | 0.8 | 95.2 | 119 |
This integrated HTS cascade provides a robust framework for the discovery and characterization of novel this compound analogs. The combination of a high-throughput fluorescence-based primary screen with high-content automated patch clamp electrophysiology allows for the efficient identification of potent and selective Nav1.5 inhibitors, accelerating the progression of promising candidates toward further preclinical development.
References
- 1. Treatment of atrial fibrillation and paroxysmal supraventricular tachycardia with this compound. The Atrial Fibrillation Investigation with this compound (AFIB) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 4. Validating Cardiac Ion Channels with Automated Electrophysiology in CiPA Paradigm [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Transtelephonic ECG Monitoring in Preclinical Animal Studies of a Novel Antiarrhythmic Agent
A Note on the Investigational Compound "Bidisomide": Extensive literature searches did not yield specific information regarding a compound named "this compound." The following application notes and protocols are therefore provided as a comprehensive template for the use of transtelephonic ECG monitoring in preclinical animal studies of a hypothetical novel antiarrhythmic agent. Researchers should adapt these guidelines to the specific pharmacological profile of their investigational compound.
Introduction
The assessment of cardiovascular safety is a critical component of preclinical drug development. Transtelephonic electrocardiogram (ECG) monitoring is a powerful technique for the continuous evaluation of cardiac function in conscious, ambulatory animals, providing valuable data on heart rate, rhythm, and ECG intervals. This methodology is particularly crucial for evaluating the electrophysiological effects of novel antiarrhythmic drugs. By allowing for long-term data acquisition in a stress-minimized environment, transtelephonic ECG monitoring enhances the translational relevance of preclinical findings. These application notes provide a detailed framework for the implementation of this technology in animal studies designed to investigate the cardiac effects of a new chemical entity.
Core Concepts and Signaling Pathways
A novel antiarrhythmic agent may exert its effects through various mechanisms, such as ion channel modulation or alteration of intracellular signaling cascades. Understanding the putative mechanism of action is essential for designing robust safety and efficacy studies.
Application Notes and Protocols for Assessing Bidisomide's Use-Dependent Sodium Channel Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bidisomide is an antiarrhythmic agent that exhibits use-dependent blockade of cardiac sodium channels. This property, where the blocking effect increases with the frequency of channel activation, is a key characteristic of many Class I antiarrhythmic drugs. Understanding and accurately quantifying the use-dependent nature of this compound's sodium channel inhibition is crucial for predicting its clinical efficacy and safety profile.
These application notes provide detailed protocols for assessing the use-dependent sodium channel block of this compound using the whole-cell patch-clamp technique. The described methodologies allow for the determination of key quantitative parameters, including tonic block, use-dependent block, and the kinetics of block development and recovery.
Data Presentation
The following tables summarize the quantitative data for this compound and provide a comparison with other known sodium channel blockers.
Table 1: this compound Quantitative Data for Sodium Channel Blockade
| Parameter | Value | Holding Potential (mV) | Cell Type |
| Tonic Block (Ki) | 214 µM | -140 | Rat Ventricular Myocytes[1] |
| Inactivated State Block (Ki) | 21 µM | -100 | Rat Ventricular Myocytes[1] |
| Shift in Steady-State Inactivation | ~20 mV (in the negative direction) | N/A | Rat Ventricular Myocytes[1] |
| Time Constant of Recovery from Block | 2703 ms | -140 | Rat Ventricular Myocytes[1] |
| Fast Time Constant of Block Development | 11 ms | N/A | Rat Ventricular Myocytes[1] |
| Slow Time Constant of Block Development | 648 ms | N/A | Rat Ventricular Myocytes |
| Effective Frequency for Use-Dependent Block | 1-3 Hz | N/A | Rat Ventricular Myocytes |
Table 2: Comparative Data for Use-Dependent Sodium Channel Blockers
| Compound | Tonic Block IC50 | Use-Dependent Block IC50 (at specified frequency) | Onset Kinetics (τ) | Offset/Recovery Kinetics (τ) |
| This compound | 214 µM (Ki at -140 mV) | Enhanced at 1-3 Hz | 11 ms (fast), 648 ms (slow) | 2703 ms |
| Lidocaine | 775.6 ± 37.1 µM (at -120 mV) | 18.4 ± 2.6 µM (at -90 mV, reflecting inactivated state preference) | Fast | ~300-600 ms |
| Flecainide | ~10 µM | Significant reduction in IC50 with increasing frequency | ~10-20 s | ~10-30 s |
| Ranolazine | 430 µM (WT peak INa at 0.1 Hz) | 150 µM (WT peak INa at 5 Hz) | Slow | Slow |
| Mexiletine | ~200 µM | ~20 µM (at 10 Hz) | Intermediate | ~1 s |
Experimental Protocols
The following protocols are designed for use with mammalian cells expressing voltage-gated sodium channels (e.g., HEK293 cells stably expressing Nav1.5) or isolated cardiomyocytes.
Protocol 1: Whole-Cell Patch-Clamp Recordings
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the desired sodium channel subtype (e.g., human Nav1.5) in appropriate media.
-
Alternatively, isolate ventricular myocytes from rodent hearts using enzymatic digestion methods.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent (e.g., DMSO or water) and make fresh dilutions in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Form a giga-ohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Compensate for cell capacitance and series resistance (typically >80%).
-
Maintain a holding potential of -120 mV or -140 mV to ensure channels are in the resting state before applying voltage protocols.
Protocol 2: Assessing Tonic Block
Objective: To determine the effect of this compound on sodium channels in their resting state.
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential of -140 mV.
-
Apply a short depolarizing pulse (e.g., 20 ms) to -20 mV to elicit the peak sodium current (INa).
-
Deliver these pulses at a low frequency (e.g., 0.1 Hz) to allow for complete recovery from any block between pulses.
-
After obtaining a stable baseline current, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Continue to apply the low-frequency pulses until a new steady-state level of block is reached.
-
Wash out the drug to observe the reversal of the block.
Data Analysis:
-
Measure the peak INa amplitude in the absence (Icontrol) and presence (Idrug) of this compound.
-
Calculate the percentage of tonic block: % Block = (1 - (Idrug / Icontrol)) * 100.
-
Generate a concentration-response curve by testing a range of this compound concentrations and fit the data to the Hill equation to determine the IC50 for tonic block.
Protocol 3: Assessing Use-Dependent Block
Objective: To quantify the frequency-dependent inhibition of sodium channels by this compound.
Voltage Protocol:
-
Hold the cell at -120 mV.
-
Apply a train of depolarizing pulses (e.g., 20 pulses of 20 ms duration to -20 mV) at a specific frequency (e.g., 1 Hz, 3 Hz, and 10 Hz).
-
Record the peak INa for each pulse in the train.
-
Allow for a sufficient recovery period (e.g., 30 seconds) at the holding potential between pulse trains.
-
Repeat the protocol in the presence of various concentrations of this compound.
Data Analysis:
-
Normalize the peak current of each pulse in the train to the peak current of the first pulse.
-
Plot the normalized current as a function of the pulse number to visualize the development of use-dependent block.
-
Compare the extent of block at the end of the pulse train at different frequencies and drug concentrations.
-
The use-dependent block can be quantified as the difference in block between the first and the last pulse of the train.
Protocol 4: Determining the Kinetics of Block Development and Recovery
Objective: To measure the time course of the onset of and recovery from use-dependent block.
A. Onset of Block: Voltage Protocol:
-
Hold the cell at -120 mV.
-
Apply a long depolarizing pulse (e.g., 500 ms to 1 second) to a potential that induces channel inactivation (e.g., -20 mV).
-
In the presence of this compound, the current will decay more rapidly and to a greater extent than in control conditions.
Data Analysis:
-
Fit the decay of the sodium current during the long depolarizing pulse to a single or double exponential function to determine the time constant(s) of block development (τonset).
B. Recovery from Block: Voltage Protocol:
-
Hold the cell at -120 mV.
-
Apply a conditioning depolarizing pulse (e.g., 500 ms to -20 mV) to induce block by this compound.
-
Return the membrane potential to the holding potential (-120 mV) for a variable recovery interval (Δt).
-
Apply a test pulse to -20 mV to measure the fraction of channels that have recovered from the block.
-
Repeat this two-pulse protocol with increasing recovery intervals (Δt).
Data Analysis:
-
Normalize the peak current of the test pulse to the peak current of the conditioning pulse.
-
Plot the normalized current as a function of the recovery interval (Δt).
-
Fit the data to a single or double exponential function to determine the time constant(s) of recovery from block (τrecovery).
Visualizations
Caption: Overall experimental workflow for assessing this compound's use-dependent sodium channel block.
Caption: this compound preferentially binds to the open and inactivated states of the sodium channel.
References
Troubleshooting & Optimization
Troubleshooting Bidisomide solubility issues in aqueous buffers
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting solubility issues with Bidisomide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a lipophilic molecule, meaning it has poor water solubility.[1][2] Its crystalline structure also contributes to its low dissolution rate in aqueous media.[1] The molecular structure of this compound contains several nonpolar rings, making it more soluble in organic solvents than in water.
Q2: What is the aqueous solubility of this compound?
A2: this compound is practically insoluble in water.[3][4] Its aqueous solubility is reported to be approximately 0.02566 mg/mL in deionized water. The solubility can be influenced by the pH of the aqueous medium.
Q3: How does pH affect the solubility of this compound in aqueous buffers?
A3: The solubility of this compound shows a slight dependence on pH. While it remains poorly soluble across a range of pH values, there is an insignificant increase in solubility at pH 6.8 and 7.4 compared to deionized water or acidic conditions (pH 1.2). However, this compound is unstable under high alkaline conditions and can degrade.
Q4: What factors can influence the success of dissolving this compound?
A4: Several factors can impact the solubility of this compound in your experiments:
-
Solvent Choice: The use of an appropriate organic co-solvent is crucial for initial dissolution before dilution into an aqueous buffer.
-
pH of the Buffer: As mentioned, pH can have a minor effect on solubility.
-
Temperature: While not extensively documented for this compound, temperature can influence the solubility of many compounds. However, the stability of this compound at different temperatures in aqueous solutions should be considered.
-
Presence of Excipients: Surfactants (e.g., Tween 80, Polysorbate 80) and cyclodextrins can significantly enhance the aqueous solubility of this compound.
-
Final Concentration: The desired final concentration of this compound in the aqueous buffer is a critical factor. Higher concentrations are more prone to precipitation.
Troubleshooting Guide
Issue: My this compound is not dissolving in the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Direct dissolution in aqueous buffer attempted. | This compound has very low aqueous solubility. It should first be dissolved in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). |
| Insufficient organic solvent in the final solution. | For challenging applications, a higher ratio of organic solvent to aqueous buffer may be necessary. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL. |
| Precipitation occurs after dilution into the aqueous buffer. | See the troubleshooting section below on "Precipitation observed after preparing the this compound solution." |
Issue: Precipitation observed after preparing the this compound solution.
| Possible Cause | Troubleshooting Step |
| The solubility limit in the final buffer has been exceeded. | Decrease the final concentration of this compound in the aqueous buffer. |
| The stock solution was not added to the buffer correctly. | Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion. |
| The prepared aqueous solution has been stored for too long. | Aqueous solutions of this compound are not recommended to be stored for more than one day. Prepare fresh solutions for each experiment. |
| The pH of the final solution is not optimal. | Ensure the pH of your final working solution is within a range where this compound is most stable and soluble (around neutral pH). |
| Interaction with components in the cell culture media or assay buffer. | Some components in complex biological media can cause less soluble compounds to precipitate. Consider a simplified buffer system for initial solubility tests. |
Data Presentation: this compound Solubility
Table 1: Solubility of this compound in Organic Solvents
| Organic Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 |
| Dimethylformamide (DMF) | 20 |
| Ethanol | 10 |
Table 2: Solubility of this compound in Aqueous Solutions
| Aqueous Solution | pH | Approximate Solubility (mg/mL) |
| Deionized Water | - | 0.02566 |
| 0.1 N HCl | 1.2 | ~0.025 |
| Phosphate Buffer | 6.8 | 0.0429 - 0.0462 |
| Phosphate Buffered Saline (PBS) | 7.2 | 0.050 |
| Phosphate Buffer | 7.4 | 0.0669 |
| 1:1 DMSO:PBS | 7.2 | 0.5 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but be mindful of solvent evaporation.
-
Purge the stock solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of a this compound Working Solution in an Aqueous Buffer
-
Thaw the this compound stock solution at room temperature.
-
Vortex the stock solution to ensure it is homogeneous.
-
While vortexing or stirring the aqueous buffer of choice (e.g., PBS, cell culture medium), slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., typically <0.5% for cell-based assays).
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound for more than one day.
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common this compound solubility issues.
This compound Signaling Pathway: Glucocorticoid Receptor Activation
Caption: A diagram illustrating the mechanism of action of this compound via the glucocorticoid receptor.
References
Improving the stability of Bidisomide solutions for long-term experiments
Disclaimer: The following information is provided for Budesonide, as searches for "Bidisomide" did not yield specific stability data. It is highly likely that "this compound" is a typographical error for "Budesonide," a structurally similar corticosteroid. The principles and methodologies outlined here are generally applicable to stability studies of corticosteroids but should be adapted and validated for your specific molecule.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Budesonide solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My Budesonide solution is showing signs of degradation over time. What are the common causes?
A1: Budesonide degradation in solution can be influenced by several factors, including:
-
pH: Budesonide is known to be more stable in acidic conditions.[1][2][3] Solutions with a pH above 6.0 tend to show increased degradation. The stability of budesonide-containing solutions is crucially dependent on the pH, with stability increasing as the pH decreases.[1]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of Budesonide.
-
Light Exposure: Exposure to both visible and ultraviolet light can cause photodegradation.[4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Solvent Composition: The choice of solvent and the presence of co-solvents can impact stability. While Budesonide is sparingly soluble in water, it is more soluble in organic solvents like ethanol and propylene glycol.
-
Container Material: The material of the storage container can sometimes influence stability. For instance, studies have compared the stability of Budesonide in standard aluminum, anodized aluminum, and fluorocarbon polymer-coated cans, with anodized aluminum showing better results in some cases.
Q2: What is the optimal pH range for storing Budesonide solutions?
A2: To enhance stability, Budesonide solutions should be maintained at a pH of 6.0 or below. A preferred pH range is between 3.5 and 5.0, with a range of 4.0 to 4.5 being particularly favored for pharmaceutical preparations. Studies have shown that solutions with a pH of 3.5 exhibit good stability.
Q3: Can I use co-solvents to improve the solubility and stability of Budesonide?
A3: Yes, co-solvents are often necessary due to Budesonide's low aqueous solubility. Propylene glycol is a commonly used solvent for Budesonide solutions. Ethanol is another option. When using a water/alcohol mixture, a ratio of alcohol to water between 98:2 and 93:7 is often preferred. The addition of certain excipients like polyethylene glycol 400 (PEG 400) has also been studied to enhance solubility.
Q4: Are there any stabilizers I can add to my Budesonide solution?
A4: Yes, certain stabilizers can be incorporated to improve the long-term stability of Budesonide solutions. These include:
-
Chelating Agents: Sodium ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that may catalyze degradation reactions.
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can form inclusion complexes with Budesonide, which can enhance its solubility and stability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during long-term experiments with Budesonide solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation in aqueous solution | - Low aqueous solubility of Budesonide.- pH of the solution is too high. | - Use a co-solvent such as propylene glycol or ethanol.- Adjust the pH to a range of 4.0-4.5.- Consider the use of solubilizing agents like cyclodextrins. |
| Loss of potency over time | - Chemical degradation due to oxidation, hydrolysis, or photodegradation. | - Prepare solutions under an inert atmosphere (e.g., nitrogen) to minimize oxidation.- Store solutions in amber-colored, tightly sealed containers to protect from light.- Control the pH of the solution to be below 6.0.- Store solutions at recommended temperatures (refrigerated or controlled room temperature). |
| Appearance of unknown peaks in HPLC analysis | - Formation of degradation products. | - Conduct forced degradation studies to identify potential degradation products and establish their chromatographic profiles.- Ensure the HPLC method is stability-indicating and can separate the parent drug from all degradation products. |
Data on Budesonide Solution Stability
The following tables summarize the stability of Budesonide solutions under various conditions.
Table 1: Stability of Budesonide in Propylene Glycol Solution under Anaerobic Conditions
| Concentration (% w/w) | Storage Temperature | Duration | % Budesonide Remaining (Mean ± SD) |
| 0.5 | Room Temperature | 28 weeks | 99.0 ± 1.2 |
| 0.5 | 70°C | 4 weeks | No significant change |
| 0.1 | 70°C | 4 weeks | Not specified, but less stable than 0.5% |
| 0.05 | 70°C | 4 weeks | 87.7 ± 5.8 |
Table 2: Stability of Budesonide in Propylene Glycol Solution under Aerobic Conditions at 40°C
| Concentration (% w/w) | Duration | % Budesonide Remaining (Mean ± SD) |
| 0.5 | 12 weeks | 93.0 ± 1.1 |
| 0.05 | 12 weeks | 40.1 ± 1.3 |
Table 3: Results of Forced Degradation Studies of Budesonide
| Stress Condition | Reagent/Temperature | Duration | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 30 min at 50°C | ~10-15% |
| Base Hydrolysis | 0.1 N NaOH | 15 min | Significant degradation |
| Oxidation | 30% H₂O₂ | 30 min at 50°C | ~15-20% |
| Thermal Degradation | 50°C | 30 min | ~5-10% |
| Photodegradation | UV light | 8 hours | Formation of Lumibudesonide |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Budesonide Stock Solution
This protocol describes the preparation of a Budesonide stock solution in propylene glycol with enhanced stability for long-term use.
Materials:
-
Budesonide powder
-
Propylene glycol (USP grade)
-
Nitrogen gas
-
Amber-colored vials with airtight seals
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Weigh the desired amount of Budesonide powder to prepare a 0.5% w/w solution.
-
Transfer the Budesonide powder to a volumetric flask.
-
Add propylene glycol to the flask, bringing it to the final desired weight.
-
Purge the solution and the headspace of the vial with nitrogen gas for 5-10 minutes to create an anaerobic environment.
-
Immediately seal the vial tightly.
-
Gently agitate the solution until the Budesonide is completely dissolved.
-
Store the vial at controlled room temperature, protected from light.
Protocol 2: Stability-Indicating HPLC Method for Budesonide
This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Budesonide and its degradation products.
Instrumentation:
-
HPLC system with a PDA or UV detector
-
C18 column (e.g., Agilent C18, Hypersil C18)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Budesonide reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of 0.1% formic acid in water and methanol (e.g., 15:85 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: 244 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of Budesonide reference standard in the mobile phase or a suitable solvent (e.g., methanol) and dilute to a known concentration (e.g., 20 µg/mL).
-
Sample Preparation: Dilute the Budesonide solution under investigation with the mobile phase to fall within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: Ensure the system suitability parameters (e.g., tailing factor, theoretical plates, resolution between epimers) meet the predefined criteria.
-
Quantification: Calculate the concentration of Budesonide in the sample by comparing its peak area to that of the reference standard. Degradation is assessed by the decrease in the main Budesonide peak area and the appearance of new peaks.
Visualizations
Budesonide Degradation Pathways
The following diagram illustrates the potential degradation pathways of Budesonide under various stress conditions. The primary degradation products identified in studies include impurities D, E, G, I, L, a 17-carboxylate, and a 17-ketone derivative. Photodegradation can lead to the formation of Lumibudesonide.
Caption: Potential degradation pathways of Budesonide under different stress conditions.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting a stability study of a Budesonide solution.
Caption: General experimental workflow for Budesonide solution stability testing.
Logical Relationship of Stability Factors
This diagram illustrates the key factors that influence the stability of Budesonide solutions and their interrelationships.
Caption: Key factors influencing the stability of Budesonide in solution.
References
- 1. US5914122A - Stable budesonide solutions, method of preparing them and use of these solutions as enema preparations and pharmaceutical foams - Google Patents [patents.google.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
Technical Support Center: Managing Bidisomide (Budesonide)-Induced Blood Pressure Changes In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help manage changes in blood pressure observed during in vivo experiments with Bidisomide. Based on available data, it is highly probable that "this compound" is a misspelling of "Budesonide," a potent glucocorticoid. This guide will proceed under the assumption that the compound of interest is Budesonide.
Glucocorticoids, like Budesonide, are known to have potential effects on blood pressure, which can include both hypertension and, in some contexts, hypotension.[1][2][3] These effects are influenced by the dose, route of administration, and the specific experimental model.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Budesonide might alter blood pressure?
A1: Budesonide is a glucocorticoid that acts as an agonist for glucocorticoid receptors.[4] Its primary anti-inflammatory action involves controlling protein synthesis rates and inhibiting the migration of inflammatory cells. While it has weak mineralocorticoid activity, high doses or systemic exposure can lead to effects similar to those of mineralocorticoids, which play a role in regulating blood pressure through sodium and water retention. Chronic administration can also lead to systemic effects such as hypercortisolism, which can manifest as hypertension.
Q2: Can Budesonide cause both hypertension and hypotension?
A2: Yes, although hypertension is the more commonly reported side effect with systemic corticosteroid use. Hypertension can occur due to the mineralocorticoid-like effects leading to fluid retention. Conversely, long-term use of corticosteroids can lead to adrenal suppression. If the dosage is suddenly stopped or significantly reduced, it can lead to a state of adrenal insufficiency, which may manifest as hypotension.
Q3: Does the route of administration of Budesonide affect its impact on blood pressure?
A3: Yes, the route of administration is a critical factor. Inhaled and intranasal formulations of Budesonide are designed for local action with minimal systemic absorption, reducing the likelihood of significant blood pressure changes. Oral formulations, which have higher systemic bioavailability, are more likely to cause systemic side effects, including alterations in blood pressure.
Q4: Are there any known drug interactions with Budesonide that could influence blood pressure?
A4: Budesonide is primarily metabolized by the CYP3A4 enzyme. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice) can increase systemic Budesonide levels, potentially increasing the risk of systemic side effects like hypertension. Conversely, CYP3A4 inducers could decrease its efficacy. It is also important to consider interactions with other medications that affect blood pressure, such as diuretics, which may increase the risk of hypokalemia when used with corticosteroids.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in systolic or diastolic blood pressure. | High systemic exposure to Budesonide, possibly due to high dosage or oral administration. | - Review and consider reducing the dose of Budesonide. - If feasible for the experimental goals, consider a more localized route of administration (e.g., inhalation instead of oral). - Monitor fluid and electrolyte balance in the animal model. |
| Gradual increase in blood pressure over a long-term study. | Development of hypercorticism due to chronic Budesonide administration. | - Re-evaluate the necessity of the current dosage and duration. - Consider intermittent dosing schedules if the experimental design allows. - Monitor for other signs of hypercorticism in the animal model. |
| Significant drop in blood pressure, especially after dose reduction or cessation. | Potential adrenal suppression and subsequent adrenal insufficiency. | - Avoid abrupt cessation of Budesonide after long-term administration. Taper the dose gradually. - Monitor for signs of weakness, lethargy, or other indicators of adrenal insufficiency. |
| Variable and inconsistent blood pressure readings. | Interaction with other administered compounds or procedural stress. | - Review all co-administered substances for potential cardiovascular effects. - Ensure consistent and minimally stressful handling and measurement procedures for the animals. Acclimatize animals to the blood pressure measurement technique. |
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Monitoring in a Rodent Model
This protocol outlines the continuous monitoring of blood pressure in conscious, freely moving rats, a method that minimizes stress-induced blood pressure fluctuations.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Polyethylene catheters
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
-
Rotating swivel to allow free movement
-
Individual housing cages
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional animal care guidelines.
-
Catheter Implantation: Surgically implant a polyethylene catheter into the femoral artery for blood pressure measurement. For intravenous drug administration, a second catheter can be placed in the femoral vein.
-
Exteriorization: Exteriorize the catheters subcutaneously to the dorsal scapular region.
-
Recovery: Allow the animal a recovery period of at least 48 hours post-surgery.
-
Connection to a a a a a System: Connect the arterial catheter to a pressure transducer via a rotating swivel, which allows the rat to move freely within its cage.
-
Acclimatization and Baseline a a a a a a Recording: Place the animal in an individual cage and allow for an acclimatization period. Record baseline blood pressure for a sufficient duration (e.g., 24 hours) before drug administration.
-
Drug a a a a a a a a Administration: Administer Budesonide at the predetermined dose and route.
-
Continuous a a a a a a a a a Monitoring: Continuously record systolic blood pressure, diastolic blood pressure, and heart rate using the data acquisition system for the desired experimental duration.
Visualizations
Signaling Pathway
References
Validation & Comparative
A Comparative Analysis of the Safety Profile of Bidisomide Versus Other Class I Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of Class I antiarrhythmic drugs. Due to the limited availability of public data on Bidisomide, this document serves as a framework, presenting detailed safety data for established Class I antiarrhythmics—Flecainide, Propafenone, and Quinidine—to serve as a benchmark for comparison when data for this compound becomes available. The guide includes detailed experimental protocols for key safety assays and visual diagrams to elucidate mechanisms and workflows.
I. Comparative Safety Profile of Class I Antiarrhythmics
Class I antiarrhythmic drugs are potent sodium channel blockers used to manage various cardiac arrhythmias.[1][2][3][4][5] However, their use is often limited by a narrow therapeutic index and the potential for significant adverse effects, most notably proarrhythmia. This section summarizes the known safety profiles of Flecainide, Propafenone, and Quinidine.
Table 1: Comparison of Common Adverse Effects of Selected Class I Antiarrhythmics
| Adverse Effect Category | Flecainide | Propafenone | Quinidine | This compound |
| Cardiovascular | Proarrhythmia (especially in patients with structural heart disease), conduction abnormalities (AV block, bundle branch block), negative inotropic effects. | Proarrhythmia, bradycardia, heart failure exacerbation, conduction disturbances. | Proarrhythmia (Torsades de Pointes), QT prolongation, cinchonism (tinnitus, headache, dizziness). | Data not available |
| Neurological | Dizziness, visual disturbances (blurred vision), headache, tremor. | Dizziness, unusual taste, headache, anxiety, blurred vision. | Headache, dizziness, confusion, visual changes. | Data not available |
| Gastrointestinal | Nausea, constipation. | Nausea, vomiting, constipation, dry mouth, unusual taste. | Diarrhea, nausea, vomiting. | Data not available |
| Other | Fatigue, dyspnea. | Fatigue, bronchospasm (due to beta-blocking effect). | Hypersensitivity reactions, thrombocytopenia. | Data not available |
Table 2: Proarrhythmic Risk Profile
| Feature | Flecainide (Class Ic) | Propafenone (Class Ic) | Quinidine (Class Ia) | This compound |
| Primary Proarrhythmic Risk | Increased risk of mortality in patients with structural heart disease (post-myocardial infarction). Can cause 1:1 atrial flutter with rapid ventricular response. | May cause new or worsened ventricular arrhythmias. Increased mortality risk in patients with a history of heart attack. | Significant risk of Torsades de Pointes (TdP) due to QT prolongation. Increased mortality in patients with ventricular arrhythmias. | Data not available |
| Effect on QT Interval | Minimal effect. | Minimal effect. | Prolongs the QT interval. | Data not available |
| Use-Dependence | Pronounced use-dependence (blocks sodium channels more effectively at faster heart rates). | Exhibits use-dependence. | Exhibits reverse use-dependence (greater effect at slower heart rates), contributing to TdP risk. | Data not available |
II. Experimental Protocols for Cardiac Safety Assessment
The evaluation of the proarrhythmic potential of any new antiarrhythmic drug is a critical component of its safety assessment. Standardized preclinical and clinical experimental protocols are employed to identify and characterize these risks.
1. In Vitro hERG Potassium Channel Assay
-
Objective: To assess the potential of a drug to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary mechanism underlying drug-induced QT prolongation and Torsades de Pointes.
-
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the hERG channel are commonly used.
-
Assay Technique: Automated or manual patch-clamp electrophysiology is the gold standard for measuring the inhibitory effect of the compound on the hERG current (IKr).
-
Procedure:
-
Cells are cultured and prepared for patch-clamp recording.
-
A voltage clamp protocol is applied to elicit the hERG current.
-
The drug is applied at a range of concentrations to determine the concentration-response relationship.
-
The half-maximal inhibitory concentration (IC50) is calculated.
-
-
Data Analysis: The IC50 value is compared to the expected therapeutic plasma concentration to determine the safety margin. A smaller safety margin indicates a higher risk of hERG-related proarrhythmia.
-
2. In Vivo Cardiovascular Safety Pharmacology Studies
-
Objective: To evaluate the effects of a drug on cardiovascular parameters, including electrocardiogram (ECG) intervals, heart rate, and blood pressure in a whole-animal model. These studies are guided by the ICH S7B guidelines.
-
Methodology:
-
Animal Model: Conscious, telemetered non-rodent species (e.g., dogs, non-human primates) are typically used.
-
Procedure:
-
Animals are surgically implanted with telemetry devices to continuously record ECG, blood pressure, and heart rate.
-
A crossover study design is often employed, where each animal receives the vehicle and multiple doses of the test drug.
-
Data is collected at baseline and for a specified period after drug administration.
-
-
Data Analysis:
-
Changes in QT interval (corrected for heart rate, e.g., QTcB, QTcF), PR interval, and QRS duration are analyzed.
-
Effects on heart rate and blood pressure are also assessed.
-
The exposure-response relationship is determined by correlating drug plasma concentrations with the observed cardiovascular effects.
-
-
3. Comprehensive In Vitro Proarrhythmia Assay (CiPA)
-
Objective: A newer initiative to provide a more comprehensive in vitro assessment of proarrhythmic risk by evaluating the effects of a drug on multiple cardiac ion channels and integrating this data into an in silico model of the human ventricular action potential.
-
Methodology:
-
Ion Channel Assays: The effects of the drug are tested on a panel of human cardiac ion channels, including hERG, Nav1.5 (peak and late), and Cav1.2.
-
In Silico Modeling: The data from the ion channel assays are used as inputs for a computer model of the human ventricular cardiomyocyte to predict the drug's effect on the action potential and to generate a risk score for proarrhythmia.
-
Human Stem Cell-Derived Cardiomyocyte (hiPSC-CM) Studies: The predictions from the in silico model can be confirmed by studying the effects of the drug on the electrophysiology of hiPSC-CMs.
-
III. Visualizing Mechanisms and Workflows
A. Signaling Pathway of Class I Antiarrhythmics
Caption: Mechanism of action for Class I antiarrhythmic drugs.
B. Experimental Workflow for Cardiac Safety Assessment
Caption: Preclinical workflow for assessing cardiac safety.
IV. Conclusion
The safety profile of Class I antiarrhythmic drugs is a critical consideration in their clinical use. While Flecainide, Propafenone, and Quinidine have well-documented adverse effect profiles, particularly concerning proarrhythmia, data for this compound is not currently available in the public domain. This guide provides a framework for comparing the safety of this compound to these established agents once the necessary data from preclinical and clinical studies, following the outlined experimental protocols, is generated. A thorough evaluation of this compound's effects on cardiac ion channels and in vivo cardiovascular parameters will be essential to understanding its comparative safety and potential clinical utility.
References
- 1. In vitro models of proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. droracle.ai [droracle.ai]
- 5. lecturio.com [lecturio.com]
Cross-study comparison of Bidisomide's effects on cardiac conduction
An in-depth guide for researchers and drug development professionals on the electrophysiological properties of Bidisomide in comparison to other antiarrhythmic agents, supported by experimental data.
This guide provides a comprehensive cross-study comparison of the cardiac conduction effects of this compound, a sodium channel blocking antiarrhythmic agent. The following sections detail its mechanism of action and electrophysiological profile, drawing comparisons with the established antiarrhythmic drugs, Mexiletine and Disopyramide. The information is presented through structured data tables, detailed experimental protocols, and visualizations to facilitate a clear understanding for researchers, scientists, and professionals in drug development.
In Vitro Electrophysiological Effects: A Head-to-Head Comparison
The primary mechanism of action for this compound, like other Class I antiarrhythmic drugs, is the blockade of cardiac sodium channels (INa). The characteristics of this blockade, however, differ between agents, influencing their clinical effects. The following table summarizes the key in vitro electrophysiological parameters of this compound, Mexiletine, and Disopyramide on cardiac sodium channels, primarily based on studies in isolated rat ventricular myocytes.
| Parameter | This compound | Mexiletine | Disopyramide |
| Sodium Channel Blockade (Ki) | 214 µM (resting state), 21 µM (inactivated state)[1] | Not explicitly quantified in the same study | Not explicitly quantified in the same study |
| Effect on Steady-State Inactivation | Shifts inactivation curve by -20 mV[1] | Minimal effect | Shifts inactivation curve in a hyperpolarizing direction |
| Recovery from Block (Time Constant) | 2703 ms[1] | 757 ms[1] | 1858 ms[1] |
| Use-Dependent Block | Present, observed at 1-3 Hz | Present | Present |
Key Insights:
-
This compound demonstrates a significantly higher affinity for the inactivated state of the sodium channel, a characteristic of Class Ib antiarrhythmics.
-
The recovery from sodium channel block is notably slower for this compound compared to both Mexiletine and Disopyramide, suggesting a more prolonged effect at the channel level.
-
The pronounced negative shift in the steady-state inactivation curve indicates that this compound is more effective at blocking sodium channels at less negative membrane potentials, which are more prevalent in ischemic or depolarized cardiac tissue.
In Vivo Effects on Cardiac Conduction: ECG Interval Analysis
Translating in vitro findings to in vivo effects on the surface electrocardiogram (ECG) is crucial for understanding the clinical implications of an antiarrhythmic drug. The following table summarizes the observed effects of this compound, Mexiletine, and Disopyramide on key cardiac conduction intervals.
| ECG Interval | This compound | Mexiletine | Disopyramide |
| PR Interval | Significantly increased at supratherapeutic doses in a canine model. | Minimal effect in patients with normal conduction. | Prolonged. |
| QRS Duration | Not significantly altered in a canine model. | Minimal effect in patients with normal conduction. | Prolonged. |
| QT Interval | Data not available | Minimal effect in patients with normal conduction. | Prolonged. |
Important Note: To date, there is a lack of publicly available data from clinical trials or comprehensive preclinical studies detailing the effect of this compound on the QT interval in humans. This represents a significant gap in the complete cardiac safety profile of the drug.
Mechanism of Action and Experimental Workflow
To visually represent the underlying processes, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing cardiac sodium channel blockade.
Experimental Protocols
The data presented in this guide are derived from studies employing specific methodologies to assess the electrophysiological effects of these antiarrhythmic agents.
In Vitro Sodium Current Measurement in Isolated Rat Ventricular Myocytes
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from adult rat hearts.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to record sodium currents (INa). Pipette and bath solutions are formulated to isolate INa from other ionic currents.
-
Voltage-Clamp Protocols:
-
Current-Voltage Relationship: Cells are held at a negative potential (e.g., -140 mV) and then depolarized to a range of test potentials to measure the peak INa.
-
Steady-State Inactivation: A two-pulse protocol is used. A conditioning pulse to various potentials is applied to inactivate a fraction of the sodium channels, followed by a test pulse to measure the remaining available current.
-
Recovery from Inactivation: A two-pulse protocol where the interval between two depolarizing pulses is varied to determine the time course of recovery from inactivation.
-
-
Drug Application: this compound, Mexiletine, or Disopyramide is applied to the bath solution at various concentrations to determine their effects on the measured parameters.
In Vivo Canine Electrophysiology Study
-
Animal Model: Anesthetized dogs with healed left ventricular infarcts are used.
-
Instrumentation: Defibrillation patches are attached to each ventricle for shock delivery. ECG is monitored continuously.
-
Drug Administration: this compound is administered intravenously to achieve therapeutic and supratherapeutic plasma concentrations.
-
Data Measurement: Heart rate, blood pressure, and ECG intervals (PR and QRS) are measured before and after drug administration.
Conclusion
This compound is a potent sodium channel blocker with a distinct in vitro electrophysiological profile characterized by a high affinity for the inactivated state and slow recovery kinetics. These properties suggest that its antiarrhythmic effects may be more pronounced in depolarized cardiac tissues. In vivo data from a canine model indicates that this compound can prolong the PR interval at supratherapeutic doses without significantly affecting the QRS duration.
References
A comparative analysis of Bidisomide and other piperidine-based antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bidisomide is an antiarrhythmic agent characterized by its piperidine chemical structure. This guide provides a comparative analysis of this compound against other piperidine-containing antiarrhythmic drugs, focusing on their electrophysiological effects, clinical efficacy, and underlying mechanisms of action. The information presented is based on available preclinical and clinical data to aid researchers and professionals in the field of cardiovascular drug development.
Electrophysiological Profile: A Focus on Ion Channel Blockade
The primary mechanism of action for many antiarrhythmic drugs, including this compound and its piperidine counterparts, is the modulation of cardiac ion channels. These channels are critical for the generation and propagation of the cardiac action potential, and their blockade can help to suppress arrhythmias.
Sodium Channel (INa) Blockade
A key electrophysiological effect of this compound is its ability to block the fast sodium current (INa) in cardiomyocytes. This action is characteristic of Class I antiarrhythmic agents. A comparative study on isolated rat ventricular myocytes provided quantitative data on the INa blocking potency of this compound in comparison to mexiletine and disopyramide.[1]
Table 1: Comparative Potency of Sodium Channel Blockade [1]
| Drug | Holding Potential | Ki (μM) |
| This compound | -140 mV | 214 |
| -100 mV | 21 | |
| Disopyramide | Not Specified | Not Specified |
| Mexiletine | Not Specified | Not Specified |
Ki represents the inhibitory constant, with a lower value indicating higher potency.
The study also revealed that this compound exhibits a slower dissociation from the inactivated sodium channel compared to disopyramide, with recovery time constants of 2703 ms and 1858 ms, respectively.[1] This slower kinetic profile suggests a more prolonged effect on the sodium channel.
Potassium and Calcium Channel Effects
Currently, there is limited publicly available data detailing the effects of this compound on potassium (IK) and calcium (ICa) channels. Further research is required to fully characterize its electrophysiological profile and compare it to other piperidine-based antiarrhythmics that are known to modulate these channels.
Experimental Protocols
Whole-Cell Voltage Clamp Technique
The electrophysiological data presented in this guide were primarily obtained using the whole-cell voltage clamp technique. This method allows for the precise measurement of ionic currents across the membrane of isolated cardiomyocytes.
Experimental Workflow: Whole-Cell Voltage Clamp
Caption: Workflow for Whole-Cell Voltage Clamp Recording.
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically dissociated from cardiac tissue (e.g., rat ventricles).
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage by an amplifier, and the current required to maintain this voltage is measured, reflecting the flow of ions through the channels.
-
Data Acquisition: Specific voltage protocols are applied to elicit and measure different ionic currents (e.g., INa, ICa, IK).
Animal Models of Arrhythmia
Preclinical evaluation of antiarrhythmic drugs often utilizes animal models to assess their efficacy in a more physiological context.
Aconitine-Induced Arrhythmia Model in Rats: This model is frequently used to screen for antiarrhythmic activity. Aconitine, a sodium channel activator, induces arrhythmias that can be suppressed by effective antiarrhythmic agents.
Canine Models of Atrial Fibrillation: Various techniques, such as rapid atrial pacing, can be used to induce and sustain atrial fibrillation in dogs, providing a platform to test the efficacy of drugs in terminating or preventing this common arrhythmia.
Clinical Efficacy and Safety
A significant clinical trial, the Atrial Fibrillation Investigation with this compound (AFIB), was conducted to evaluate the efficacy and safety of this compound in patients with atrial fibrillation and paroxysmal supraventricular tachycardia.
Table 2: Key Findings from the AFIB Clinical Trial [2]
| Parameter | This compound (200, 400, 600 mg BID) | Placebo |
| Time to First Symptomatic Recurrence of Atrial Fibrillation | No significant difference | - |
| Time to First Symptomatic Recurrence of Paroxysmal Supraventricular Tachycardia | No significant difference | - |
| Mortality (Higher Doses vs. Placebo) | 9 of 488 patients | 3 of 493 patients |
The study concluded that this compound, at the doses tested, did not demonstrate a clinically important antiarrhythmic effect.[2] This lack of efficacy in a large clinical trial has limited its further development and comparison with other established antiarrhythmic agents.
Signaling Pathways and Structure-Activity Relationships
The precise intracellular signaling pathways modulated by this compound are not well-elucidated in publicly available literature. The primary mechanism appears to be direct ion channel blockade rather than modulation of downstream signaling cascades.
Cardiac Action Potential and Ion Channel Targets
Caption: Ion Channel Targets of Antiarrhythmic Drugs.
The structure-activity relationship (SAR) for this compound and its analogs has not been extensively published. The piperidine moiety is a common scaffold in many biologically active compounds, and its substitution pattern significantly influences the pharmacological properties of the molecule. For antiarrhythmic drugs, modifications to the piperidine ring and its substituents can alter the affinity for different ion channels and, consequently, the electrophysiological profile of the drug.
Conclusion
This compound is a piperidine-based compound with demonstrated sodium channel blocking activity in preclinical studies. However, a major clinical trial did not show a significant antiarrhythmic effect in patients with atrial fibrillation or paroxysmal supraventricular tachycardia. Compared to other piperidine-based antiarrhythmics, there is a notable lack of comprehensive comparative data for this compound, particularly regarding its effects on potassium and calcium channels and its clinical efficacy against established therapies. The available evidence suggests that while this compound exhibits Class I antiarrhythmic properties in vitro, this did not translate into clinical benefit in the AFIB trial. Further research would be necessary to explore other potential therapeutic applications or to optimize its structure for improved efficacy and safety. Researchers in the field should consider the limitations of the existing data when evaluating this compound as a potential therapeutic agent or as a reference compound in the development of new antiarrhythmic drugs.
References
Comparative Efficacy of Disopyramide and Other Antiarrhythmic Agents in Chronic Arrhythmia Models: A Guide for Researchers
A Note on Drug Nomenclature: The initial request specified "Bidisomide." However, a comprehensive search of scientific literature and drug databases yielded no results for a drug with this name. It is highly probable that this was a typographical error and the intended drug was "Disopyramide," a known Class Ia antiarrhythmic agent. This guide will proceed under the assumption that the intended subject of inquiry is Disopyramide and will provide a comparative analysis with other established antiarrhythmic drugs.
This guide provides a comparative assessment of the long-term efficacy of Disopyramide against other commonly used antiarrhythmic drugs—Amiodarone, Flecainide, and Sotalol—in preclinical chronic arrhythmia models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.
Mechanism of Action
The antiarrhythmic drugs discussed in this guide belong to different classes of the Vaughan Williams classification system, reflecting their distinct mechanisms of action on the cardiac action potential.
-
Disopyramide (Class Ia): As a Class Ia antiarrhythmic agent, Disopyramide primarily blocks the fast inward sodium channels (INa) in cardiac myocytes. This action decreases the upstroke velocity of phase 0 of the cardiac action potential, thereby slowing conduction. Disopyramide also has moderate potassium channel blocking effects, which prolongs the action potential duration and the effective refractory period.[1][2][3][4][5] Additionally, it exhibits anticholinergic properties.
-
Amiodarone (Class III): Amiodarone is predominantly a Class III antiarrhythmic drug, exerting its principal effect by blocking potassium channels, which significantly prolongs the repolarization phase (phase 3) and the action potential duration. However, it also exhibits properties of Class I (sodium channel blockade), Class II (beta-adrenergic blockade), and Class IV (calcium channel blockade), making it a broad-spectrum antiarrhythmic agent.
-
Flecainide (Class Ic): Flecainide is a potent Class Ic antiarrhythmic that strongly blocks the fast sodium channels in the heart. It has a slow dissociation from the sodium channels, which markedly slows conduction velocity in the atria, ventricles, and His-Purkinje system. It has minimal effect on the action potential duration.
-
Sotalol (Class III): Sotalol is unique in that it possesses both Class III antiarrhythmic properties, by blocking the delayed rectifier potassium current (IKr) to prolong the action potential duration, and non-selective beta-adrenergic blocking activity (Class II).
Comparative Efficacy in Preclinical Chronic Arrhythmia Models
Direct, long-term comparative studies of all four drugs in a single chronic arrhythmia model are limited in the available literature. However, data from various preclinical studies using canine and porcine models of chronic atrial and ventricular arrhythmias provide insights into their relative efficacy.
| Drug | Animal Model | Arrhythmia Type | Key Efficacy Findings |
| Disopyramide | Canine (post-myocardial infarction) | Ventricular Tachycardia (VT) | Prevented induction of VT in a subset of animals and increased VT cycle length. Showed a selective effect on prolonging refractoriness in the infarct zone. |
| Canine (digitalis-induced) | Ventricular Arrhythmia | Effective in suppressing digitalis-induced triggered ventricular ectopic beats. | |
| Amiodarone | Canine (chronic AV block) | Torsades de Pointes (TdP) | Despite QT prolongation, did not induce TdP, suggesting a lower proarrhythmic risk compared to other QT-prolonging agents in this model. |
| Porcine (ischemic cardiomyopathy) | Ventricular Remodeling | Long-term administration did not adversely affect myocardial fibrosis or other features of adverse cardiac remodeling. | |
| Flecainide | Canine (induced atrial fibrillation) | Atrial Fibrillation (AF) | Terminated AF by increasing the duration and homogeneity of atrial refractoriness at rapid rates. |
| Canine (post-myocardial infarction) | Ventricular Tachycardia (VT) | Significantly depressed conduction velocity and prolonged local refractoriness in the epicardial myocardium. | |
| Sotalol | Canine (ventricular arrhythmias) | Ventricular Tachycardia (VT)/Fibrillation (VF) | Prevented VT/VF induction in 45% of patients in a retrospective analysis of clinical electrophysiologic studies. |
| Guinea Pig (ischemia-reperfusion) | Ventricular Arrhythmias | Reduced the incidence of ventricular arrhythmias during myocardial ischemia and reperfusion. |
Experimental Protocols
The following are generalized methodologies for inducing chronic arrhythmia in preclinical animal models, based on protocols described in the scientific literature.
Chronic Atrial Fibrillation Model (Canine)
This model is designed to induce sustained atrial fibrillation (AF) through chronic rapid atrial pacing, leading to electrical and structural remodeling of the atria.
-
Animal Model: Adult mongrel dogs are commonly used.
-
Surgical Implantation: Under general anesthesia, a sterile pacemaker lead is inserted transvenously and positioned in the right atrial appendage. The lead is connected to a pacemaker generator, which is implanted in a subcutaneous pocket, typically in the neck or back.
-
Pacing Protocol: After a recovery period, the atria are paced continuously at a high rate (e.g., 400 beats per minute) for several weeks (typically 6 weeks).
-
Confirmation of Chronic AF: The development of sustained AF is confirmed through electrocardiogram (ECG) monitoring and programmed electrical stimulation. Sustained AF is often defined as AF lasting for a specified duration (e.g., >15 minutes) following the cessation of rapid pacing.
-
Drug Efficacy Assessment: Following the establishment of chronic AF, the test compounds (e.g., Disopyramide, Amiodarone, Flecainide, Sotalol) are administered, and their effects on the duration, frequency, and termination of AF episodes are monitored over a long-term period using implanted telemetry or Holter monitoring.
Chronic Ventricular Tachycardia Model (Porcine)
This model utilizes rapid ventricular pacing to induce tachycardia-induced cardiomyopathy, which creates a substrate for sustained ventricular arrhythmias.
-
Animal Model: Domestic pigs are frequently used due to the similarity of their cardiovascular system to that of humans.
-
Surgical Implantation: Under general anesthesia, a pacing lead is introduced transvenously into the apex of the right ventricle. The lead is connected to a pacemaker implanted subcutaneously.
-
Pacing Protocol: A stepwise increase in the ventricular pacing rate is implemented over several weeks. For example, an initial rate of 200 beats/minute for the first week, followed by an increase to 220 beats/minute in the second week, and 240 beats/minute thereafter. This continuous high-rate pacing leads to the development of dilated cardiomyopathy and heart failure.
-
Arrhythmia Induction and Assessment: The susceptibility to ventricular tachycardia (VT) and ventricular fibrillation (VF) is assessed through programmed electrical stimulation protocols.
-
Long-Term Drug Efficacy Evaluation: Once a stable model of inducible VT is established, the long-term efficacy of the antiarrhythmic agents is evaluated by administering the drugs and periodically re-assessing the inducibility and characteristics of the ventricular arrhythmias.
Signaling Pathways and Experimental Workflows
Signaling Pathway of a Class Ia Antiarrhythmic Drug (Disopyramide)
Caption: Mechanism of Disopyramide on cardiac ion channels.
Experimental Workflow for Assessing Long-Term Antiarrhythmic Efficacy
Caption: Preclinical workflow for chronic arrhythmia studies.
References
- 1. Tachycardia-Induced Cardiomyopathy As a Chronic Heart Failure Model in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in antiarrhythmic drug research: studies in chronic canine myocardial infarction-ventricular tachyarrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Arrhythmia models for drug research: classification of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Bidisomide
Essential Safety and Handling Guide for Budesonide
Note: Initial searches for "Bidisomide" did not yield specific results. The following information is for "Budesonide," a pharmaceutical compound with readily available safety and handling data. It is presumed that "this compound" was a typographical error. Please verify the chemical identity before proceeding with any handling or experimental work.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Budesonide. The following procedural guidance is designed to answer specific operational questions and ensure laboratory safety.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling Budesonide to minimize exposure and ensure personal safety. The required PPE varies depending on the specific handling task.
| Task | Minimum PPE Required |
| Handling Intact Oral or Ready-to-Use Dosage Forms | Single pair of chemotherapy gloves.[1] |
| Compromised Oral Dosage Forms (e.g., crushing tablets, opening capsules) | Chemo Gloves, Chemo Gown, Face Shield and N95 Respirator. This should be done on a blue pad or within a Biosafety Cabinet.[1] |
| Injectable Formulations (IM/SC/IV) | Chemo Gloves, Chemo Gown and Face Shield/Mask combination.[1] |
| Topical Administration | Double Chemo Gloves, Chemo Gown.[1] |
| General Laboratory Handling (weighing, solution preparation) | Impervious protective gloves, safety glasses with side shields, and a lab coat or gown are recommended.[2] In cases of potential aerosol generation, a negative pressure air purifying respirator (half face mask) with a P3 filter may be necessary. |
Emergency First Aid Procedures
In the event of accidental exposure to Budesonide, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation or a rash develops, seek medical advice. |
| Eye Contact | Immediately flush the eyes with an eyewash solution or clean water for at least 10-15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air and have them rest. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur or if the individual feels unwell. |
| Ingestion | Rinse the mouth with water and provide 200-300ml of water to drink. Do not induce vomiting. Seek immediate medical attention. |
Experimental Protocols: Handling and Disposal
Standard Handling Protocol for Budesonide
This protocol outlines the essential steps for safely handling Budesonide in a laboratory setting.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for Budesonide is accessible.
-
Verify that eyewash stations and safety showers are in close proximity to the workstation.
-
Confirm that all required personal protective equipment is available and in good condition.
-
-
Engineering Controls :
-
Handle Budesonide in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood or a biological safety cabinet.
-
-
Handling :
-
Wear appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Avoid the formation of dust and aerosols.
-
-
Storage :
-
Store Budesonide in a tightly closed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated place. Some sources recommend storing in a freezer to maintain product quality.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan for Budesonide Waste
Proper disposal of Budesonide and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation :
-
Segregate all Budesonide waste, including unused product and contaminated materials (e.g., gloves, wipes, containers), from general laboratory waste.
-
-
Solid Waste Disposal :
-
For small quantities of solid waste, carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.
-
Alternatively, mix the waste with an undesirable substance like used coffee grounds or cat litter. Place this mixture in a sealed container, such as a resealable plastic bag, to prevent leakage.
-
-
Liquid Waste Disposal :
-
Do not pour Budesonide solutions down the drain.
-
Absorb liquid spills with an inert material and place the absorbed material into a sealed container for disposal.
-
-
Final Disposal :
-
Dispose of all Budesonide waste through an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Visualized Workflows
The following diagrams illustrate the key workflows for handling and disposing of Budesonide.
Caption: A flowchart of the standard procedure for handling Budesonide.
Caption: A step-by-step guide for the safe disposal of Budesonide waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
